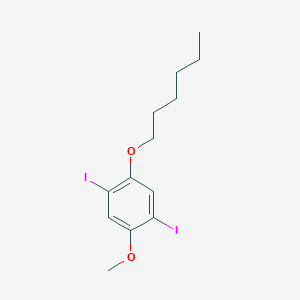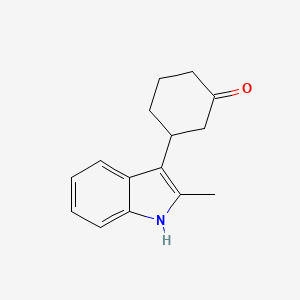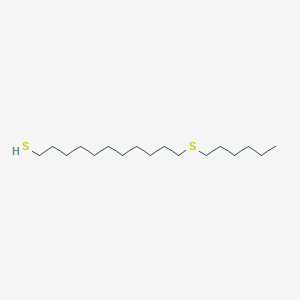
11-(Hexylsulfanyl)undecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Hexylsulfanyl)undecane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. Thiols are known for their distinctive odors and their ability to form strong bonds with metals. This compound is particularly interesting due to its long carbon chain and the presence of both a thiol and a sulfanyl group, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11-(Hexylsulfanyl)undecane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a thiol or thiolate. For instance, the reaction of 1-bromo-11-(hexylsulfanyl)undecane with sodium hydrosulfide can yield the desired thiol compound . Another approach involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed to produce the thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using readily available alkyl halides and thiourea. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethyl acetate for purification .
Analyse Chemischer Reaktionen
Types of Reactions
11-(Hexylsulfanyl)undecane-1-thiol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and hydrogen peroxide are commonly used for the oxidation of thiols.
Reducing Agents: Zinc and hydrochloric acid are effective in reducing disulfides back to thiols.
Nucleophiles: Thiourea and sodium hydrosulfide are frequently used in the synthesis of thiols from alkyl halides
Major Products
Disulfides: Formed from the oxidation of thiols.
Thiols: Produced from the reduction of disulfides or nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
11-(Hexylsulfanyl)undecane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-(Hexylsulfanyl)undecane-1-thiol involves its ability to form strong bonds with metal surfaces, creating a stable monolayer. This property is utilized in various applications, including biosensors and surface modifications. The thiol group can also participate in redox reactions, which are important in biological systems and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the hexylsulfanyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a hexylsulfanyl group.
1-Dodecanethiol: Has a longer carbon chain but lacks the hexylsulfanyl group.
Uniqueness
11-(Hexylsulfanyl)undecane-1-thiol is unique due to the presence of both a thiol and a hexylsulfanyl group, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
255716-90-6 |
|---|---|
Molekularformel |
C17H36S2 |
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
11-hexylsulfanylundecane-1-thiol |
InChI |
InChI=1S/C17H36S2/c1-2-3-4-13-16-19-17-14-11-9-7-5-6-8-10-12-15-18/h18H,2-17H2,1H3 |
InChI-Schlüssel |
RUGSSPZAXMIGPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
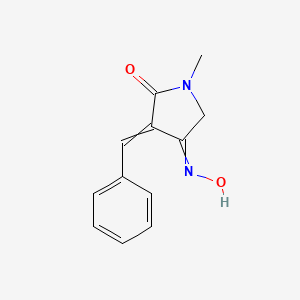

![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
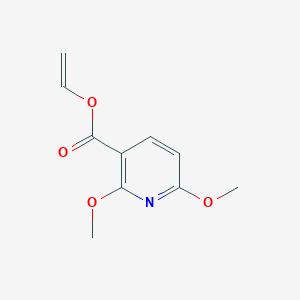
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)
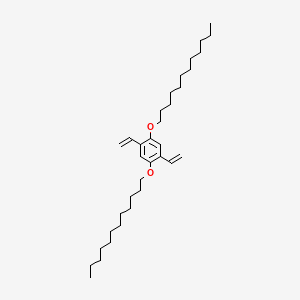

![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
